molecular formula C22H26N4O3 B3015388 7-benzyl-1,3-dimethyl-6-(2-methylpiperidine-1-carbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione CAS No. 1021216-12-5

7-benzyl-1,3-dimethyl-6-(2-methylpiperidine-1-carbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

Cat. No. B3015388
CAS RN: 1021216-12-5
M. Wt: 394.475
InChI Key: MMGOOZTYZOSOQO-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that belongs to the class of pyrimidines. Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms . They are key components of many biological molecules, including DNA and RNA.


Molecular Structure Analysis

The compound has a pyrimidine core, which is a six-membered ring with two nitrogen atoms. It also has several functional groups attached to it, including a benzyl group, a dimethyl group, and a carbonyl group attached to a piperidine ring .


Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and reactions with electrophiles at the pyrimidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the piperidine ring could make the compound basic, while the carbonyl group could make it reactive with nucleophiles .

Scientific Research Applications

Chemical Synthesis and Properties

  • Synthesis and Oxidizing Function: The compound has been utilized in novel syntheses and demonstrates interesting oxidizing functions. For example, Mitsumoto and Nitta (2004) found that similar pyrimidine derivatives can be synthesized through enamine alkylation and condensation reactions. These compounds, including pyrimidine derivatives, exhibit significant oxidizing capabilities, especially under photoirradiation conditions, suggesting potential applications in chemical reactions involving electron transfer processes (Mitsumoto & Nitta, 2004).

Crystallographic Studies

  • Molecular and Crystal Structures: The structural aspects of similar pyrimidine compounds have been studied. For instance, Avasthi et al. (2002) explored the crystal structures of isomeric pyrazolo[3,4-d]pyrimidine-based molecules, demonstrating the absence of dimerization in certain conditions. This type of research contributes to understanding the molecular interactions and structural configurations of these compounds, which is crucial for their potential applications in material science and pharmaceuticals (Avasthi et al., 2002).

Pharmaceutical Research

  • Antitumor Activity: Pyrimidine derivatives, closely related to the specified compound, have been investigated for their potential antitumor properties. Grivsky et al. (1980) synthesized a compound that exhibited significant activity against certain types of carcinomas, highlighting the potential of these compounds in developing new antitumor medications (Grivsky et al., 1980).

Catalytic Applications

  • Catalytic Activities: Pyrimidine derivatives have shown potential as catalysts in various chemical reactions. Lu et al. (2015) synthesized a series of pyrimidine derivatives coordination complexes and investigated their catalytic properties. These complexes demonstrated effective catalysis in processes like the decolorization of dyes and oxidation of alcohols, suggesting their utility in industrial applications (Lu et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, some pyrimidine derivatives are used as anticancer drugs, where they inhibit the synthesis of DNA and RNA .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific properties. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for research on this compound could include exploring its potential uses in medicine or other fields, studying its reactivity and properties, and developing new methods for its synthesis .

properties

IUPAC Name

7-benzyl-1,3-dimethyl-6-(2-methylpiperidine-1-carbonyl)pyrrolo[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-15-9-7-8-12-25(15)21(28)18-13-17-19(23(2)22(29)24(3)20(17)27)26(18)14-16-10-5-4-6-11-16/h4-6,10-11,13,15H,7-9,12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGOOZTYZOSOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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